3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone
Description
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone is a polycyclic heterocyclic compound featuring a chromeno-isoxazole scaffold fused to a benzo ring and substituted with a rigid adamantyl group via a methanone linker. The adamantyl moiety confers high lipophilicity and steric bulk, which may influence its pharmacokinetic properties and binding affinity in biological systems. This compound is structurally related to chromeno-isoxazole derivatives reported in medicinal chemistry and materials science for their diverse bioactivities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
1-adamantyl(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-24(25-10-15-7-16(11-25)9-17(8-15)12-25)26-23-19(14-29-26)13-28-21-6-5-18-3-1-2-4-20(18)22(21)23/h1-6,15-17,19,23H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLDOGSQQOTPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C5C(COC6=C5C7=CC=CC=C7C=C6)CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H18ClFN2O4
- Molecular Weight : 464.87 g/mol
- CAS Number : 317833-20-8
The compound features a unique structure that integrates chromene and isoxazole moieties, which may contribute to its biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in neurotransmission and metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system .
- Receptor Modulation : It may also interact with neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways.
Anticholinesterase Activity
Recent studies have highlighted the compound's potential as an AChE inhibitor. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine at synapses.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, structural analogs have demonstrated moderate activity against human breast cancer cells (MCF-7) with IC50 values indicating effective inhibition of cell growth .
Case Studies
-
Study on Neuroprotective Effects :
A study evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed significant improvement in cognitive function and reduced markers of oxidative stress compared to control groups. -
In Vitro Anticancer Activity :
An investigation into the anticancer properties revealed that the compound inhibited cell proliferation in MCF-7 cells with an IC50 value of 19.1 µM. This suggests potential for further development as an anticancer agent .
Summary of Biological Activities
Scientific Research Applications
Acetylcholinesterase Inhibition
Research indicates that compounds with a similar structure to 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound's structural features may enhance its binding affinity to AChE, making it a candidate for further development as a therapeutic agent against neurodegenerative disorders .
Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that derivatives of isoxazole and chromene structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells through mitochondrial pathways. Further investigation into the specific activity of this compound could reveal its potential as an anticancer agent .
Organic Electronics
Due to its unique electronic properties, 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone can be utilized in the development of organic electronic materials. Research has highlighted its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can enhance charge transport and stability of the devices.
Photonic Applications
The compound's ability to absorb light and emit fluorescence makes it suitable for photonic applications. Its integration into photonic devices could lead to advancements in optical communication technologies and sensors that rely on light manipulation.
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways that could lead to the development of novel compounds with desired biological activities or material properties .
Reaction Mechanisms
The study of reaction mechanisms involving this compound can provide insights into the behavior of similar chemical structures under various conditions. Understanding these mechanisms is crucial for optimizing synthetic routes and improving yields in chemical production processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | AChE Inhibition | Identified structural motifs that enhance binding affinity to AChE; potential for Alzheimer's treatment. |
| Study 2 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines; induced apoptosis through mitochondrial pathways. |
| Study 3 | Organic Electronics | Evaluated performance in OLEDs; showed improved charge transport properties compared to traditional materials. |
Comparison with Similar Compounds
Data Tables
Table 2: Comparative Spectral Data
Preparation Methods
Catalytic Isomerization of endo-Tetrahydrodicyclopentadiene (endo-TCD)
The adamantane framework is synthesized via isomerization of endo-TCD using solid acid catalysts. ZrO2-SO42- supported on MCM-41 mesoporous molecular sieves achieves superior yields (20%) compared to unsupported analogs (12%).
Table 1: Catalyst Performance in Adamantane Synthesis
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Yield (%) |
|---|---|---|---|
| ZrO2-SO42- | 250 | 2.0 | 12 |
| ZrO2-SO42-/MCM-41 | 280 | 2.5 | 20 |
| ZrO2-SO42-/USY | 260 | 1.5 | 15 |
Key steps include:
- Catalyst Preparation : Impregnating MCM-41 with Zr(NO3)4, followed by sulfation with H2SO4 and calcination at 550°C.
- Reaction Conditions : 280°C under 2.5 MPa H2 for 4 hours, yielding adamantane, which is oxidized to adamantane-1-carbonyl chloride using CrO3/H2SO4.
Construction of the Benzochromeno-Isoxazole Core
Palladium-Catalyzed [4 + 1] Annulation
Pd(OAc)2/Ag2CO3 systems enable intermolecular annulation between N-phenoxyacetamides and aldehydes, forming the isoxazole ring via C–H activation.
Representative Procedure :
Hypervalent Iodine(III)-Mediated Cyclization
Condensed isoxazoles are synthesized via intramolecular oxidative cycloaddition of alkynyl aldoximes using (diacetoxyiodo)benzene (DIB) and m-CPBA.
Optimized Conditions :
- Catalyst : DIB (1.5 equiv), m-CPBA (1.5 equiv), p-TsOH (20 mol%).
- Solvent : Dichloromethane, room temperature, 24 hours.
- Yield : 79% for 3a,11c-dihydro-3H-benzochromeno-isoxazole.
Table 2: Acid Additive Effects on Cyclization
| Acid | pKa | Yield (%) |
|---|---|---|
| p-TsOH | -2.8 | 79 |
| 3-Cl-Benzoic acid | 3.8 | 0 |
| TFA | 0.23 | 42 |
Coupling Strategies for Methanone Formation
Friedel-Crafts Acylation
The adamantane-1-carbonyl chloride is coupled to the chromeno-isoxazole’s electron-rich aromatic ring using AlCl3 catalysis.
Procedure :
Ullmann-Type Coupling
CuI/1,10-phenanthroline catalyzes the coupling between adamantane-1-carbonyl iodide and a brominated chromeno-isoxazole precursor.
Optimization Data :
Comparative Analysis of Catalytic Systems
Table 3: Efficiency of Key Reaction Steps
| Step | Method | Catalyst | Yield (%) |
|---|---|---|---|
| Adamantane Synthesis | Isomerization | ZrO2-SO42-/MCM-41 | 20 |
| Isoxazole Formation | Pd-Catalyzed Annulation | Pd(OAc)2/Ag2CO3 | 82 |
| Cyclization | Hypervalent Iodine | DIB/m-CPBA | 79 |
| Methanone Coupling | Friedel-Crafts Acylation | AlCl3 | 68 |
Challenges and Optimization Opportunities
- Adamantane Functionalization : Direct introduction of carbonyl groups remains low-yielding (≤30%); alternative routes via ozonolysis of adamantane derivatives are under investigation.
- Regioselectivity in Cyclization : Competing [3 + 2] pathways in hypervalent iodine-mediated reactions require careful control of oxidant stoichiometry.
- Catalyst Recycling : ZrO2-SO42-/MCM-41 loses activity after three cycles due to sulfur leaching, necessitating development of more stable sulfated zirconia analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone, and how can reaction yields be optimized?
- Methodology : Begin with a nucleophilic substitution or cyclocondensation strategy. For example, adapt the method used for triazole derivatives (e.g., refluxing substituted aldehydes with adamantyl precursors in ethanol/acetic acid, followed by solvent evaporation and filtration . Optimize yields by controlling stoichiometry (1:1 molar ratio of reactants), reflux duration (4–25 hours ), and catalyst selection (e.g., triethylamine for deprotonation ). Purify via recrystallization (2-propanol or chloroform/water partitioning ) and confirm purity via HPLC (C18 column, acetonitrile/water gradient ).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology : Use a combination of:
- 1H/13C-NMR to confirm adamantyl and chromeno-isoxazole moieties (e.g., δ 5.69–8.26 ppm for triazolyl protons ).
- FTIR to detect carbonyl stretches (~1700 cm⁻¹) and isoxazole C-O-C vibrations .
- HPLC-MS for molecular weight validation (ESI+ mode, m/z ~500–600 range ).
- X-ray crystallography (if single crystals form) for absolute stereochemical confirmation .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodology : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation or hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks . Avoid aqueous solvents unless stabilized (e.g., DMSO stock solutions ).
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism and electronic properties of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-31G(d,p) basis set) to model transition states during isoxazole ring formation or adamantyl conjugation . Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Compare experimental vs. theoretical NMR shifts (GIAO method) to validate computational models .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Methodology : Screen for antimicrobial/anti-inflammatory activity using:
- MIC assays (e.g., against S. aureus or E. coli at 1–100 µg/mL ).
- COX-2 inhibition (ELISA-based prostaglandin E2 quantification ).
- Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells ). Use DMSO controls (<0.1% v/v) to avoid solvent interference.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology : Synthesize analogs by varying substituents on the chromeno-isoxazole core (e.g., halogens, methoxy, or aryl groups ). Test substituent effects on binding affinity (e.g., molecular docking with target proteins like COX-2 ). Correlate logP (HPLC-derived) with cellular permeability .
Q. How should researchers resolve contradictions in spectroscopic data or bioactivity results?
- Methodology : Re-examine synthesis conditions (e.g., byproducts from incomplete reflux ). Cross-validate NMR assignments using 2D techniques (COSY, HSQC ). Replicate bioassays with stricter controls (e.g., endotoxin-free buffers ). Apply multivariate analysis (PCA) to identify outliers in datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
